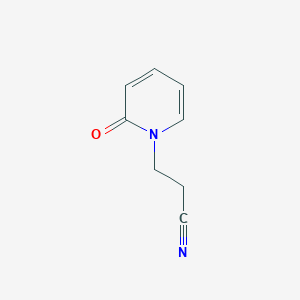

3-(2-oxopyridin-1(2H)-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

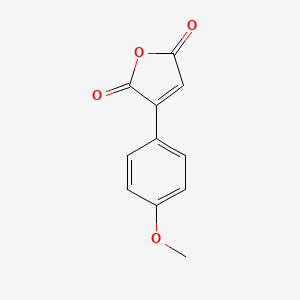

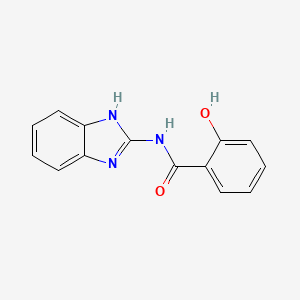

“3-(2-oxopyridin-1(2H)-yl)propanenitrile” is a chemical compound that has been studied for its potential applications . It is a derivative of 2-oxo-pyridine .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions . For instance, a new series of 2-oxo-pyridine derivatives were designed and synthesized based on an N - (ethyl benzoate) moiety .Molecular Structure Analysis

The molecular structure of “3-(2-oxopyridin-1(2H)-yl)propanenitrile” can be determined using different spectroscopic techniques such as FT-IR and NMR .Chemical Reactions Analysis

The chemical reactions involving “3-(2-oxopyridin-1(2H)-yl)propanenitrile” have been studied . For example, it has been used in the formation of [Rh(BID)(CO)(PX 3)] complexes .Scientific Research Applications

Cancer Therapy

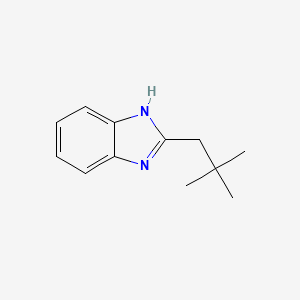

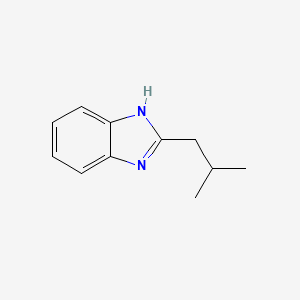

“3-(2-oxopyridin-1(2H)-yl)propanenitrile” could potentially be used in cancer therapy. Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo [2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . Among them, compound 4h exhibited potent FGFR inhibitory activity .

Inhibition of Cell Proliferation

This compound could potentially inhibit cell proliferation. In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Inhibition of Cell Migration and Invasion

“3-(2-oxopyridin-1(2H)-yl)propanenitrile” could potentially inhibit the migration and invasion of cells. Compound 4h significantly inhibited the migration and invasion of 4T1 cells .

Drug Development

This compound could potentially be used in the development of new drugs. Compound 4h, with low molecular weight, would be an appealing lead compound which was beneficial to the subsequent optimization .

Study of FGFR Signaling Pathway

“3-(2-oxopyridin-1(2H)-yl)propanenitrile” could potentially be used in the study of the FGFR signaling pathway. The FGFR signaling pathway is an important and proven target for cancer therapeutics .

Study of Signal Transduction Pathways

This compound could potentially be used in the study of signal transduction pathways. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Future Directions

properties

IUPAC Name |

3-(2-oxopyridin-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-2,4,6H,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTBYZQWCCOBSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326200 |

Source

|

| Record name | 3-(2-Oxopyridin-1(2H)-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxopyridin-1(2H)-yl)propanenitrile | |

CAS RN |

25386-51-0 |

Source

|

| Record name | NSC525259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Oxopyridin-1(2H)-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)

![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)

![Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-](/img/structure/B1296968.png)